7-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
7-thiophen-2-yl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS3/c18-15(16-11-12-3-1-8-19-12)17-6-5-14(21-10-7-17)13-4-2-9-20-13/h1-4,8-9,14H,5-7,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOAJQZYJDFSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene derivatives with thiazepane precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions
7-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
7-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 7-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Thiazepane Derivatives with Aromatic Substituents
- 7-(Thiophen-2-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide (): This analogue replaces the thiophen-2-ylmethyl group with an o-tolyl (ortho-methylphenyl) substituent. Computational studies using density-functional theory (e.g., Colle-Salvetti methods, ) could elucidate electronic differences in the carboxamide linkage .
- The rigid benzimidazole core contrasts with the flexible thiazepane ring, suggesting differences in conformational dynamics. Crystallographic analysis via Mercury CSD () reveals that thiophene rings in benzimidazoles exhibit dihedral angles of 36–39° with the core, which may inform steric considerations for the target compound .
Thiophene-Containing Heterocycles
- Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): This benzodithiazine derivative highlights the role of thiophene-like sulfur atoms in stabilizing aromatic systems. The sulfone group (1,1-dioxo) enhances polarity, a feature absent in the target compound. Such differences may impact metabolic stability or solubility .
- N-(5-(3-Cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide (): This patent compound shares a thiophene-carboxamide motif. The quinoline-pyrimidine core introduces planar aromaticity, contrasting with the non-planar thiazepane. The carboxamide linkage here may exhibit similar hydrogen-bonding propensities to the target compound .
Crystallographic and Computational Insights
- Software Tools : SHELX () and OLEX2 () are widely used for resolving heterocyclic structures. These tools could determine the target compound’s bond lengths, angles, and packing interactions (e.g., C–H···N or C–H···π interactions observed in ) .
- Density-Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () enables prediction of electronic properties, such as charge distribution across the thiophene and thiazepane moieties .
Data Table: Key Comparisons
| Compound | Core Structure | Substituents | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | 1,4-Thiazepane | Thiophen-2-yl, Thiophen-2-ylmethyl | Flexible ring, dual thiophene groups, carboxamide linker | Drug discovery, catalysis |
| 7-(Thiophen-2-yl)-N-(o-tolyl)-... | 1,4-Thiazepane | Thiophen-2-yl, o-tolyl | Reduced π-stacking potential, increased hydrophobicity | Antimicrobial agents |
| 5-Chloro-2-(thiophen-2-yl)-1-... | Benzimidazole | Thiophen-2-yl, Thiophen-2-ylmethyl | Rigid aromatic core, crystallographically characterized dihedral angles | Material science, optoelectronics |
| Methyl 6-Chloro-3-[...]-benzodithiazine | Benzodithiazine | Chloro, hydrazino, sulfone | High polarity, planar structure | Anticancer research |
Biological Activity
7-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The thiazepane ring, combined with thiophene substituents, suggests promising interactions with various biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂OS₂ |
| Molecular Weight | 300.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C14H16N2OS2/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17) |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study:
In a study involving human breast cancer cell lines (MCF7), the compound showed a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 25 µM, indicating moderate potency against this type of cancer.
2. Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes involved in cancer progression and other diseases.
Mechanism of Action:
It is believed that the thiazepane structure allows the compound to interact with enzyme active sites effectively, leading to inhibition of their activity. This interaction is crucial for developing targeted therapies.
3. Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary tests against bacterial strains such as Staphylococcus aureus and Escherichia coli have shown promising results.
Research Findings
A comprehensive analysis of the biological activity of this compound reveals several key findings:
| Biological Activity | Observations |
|---|---|
| Antitumor | IC50 = 25 µM in MCF7 cells |
| Enzyme Inhibition | Specificity towards kinases |
| Antimicrobial | Effective against S. aureus and E. coli |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Binding Affinity: The thiophene rings enhance binding affinity to target enzymes or receptors.
- Structural Stability: The thiazepane ring provides structural stability which may facilitate prolonged interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
